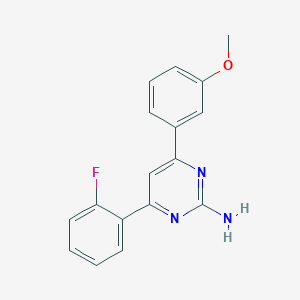

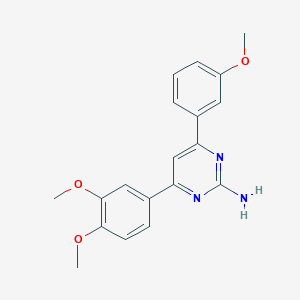

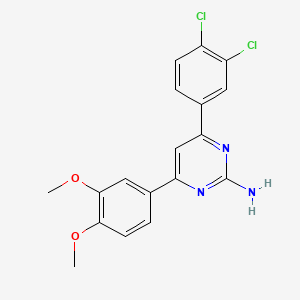

![molecular formula C34H34O4 B6347536 (2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol), min. 98% CAS No. 114026-76-5](/img/structure/B6347536.png)

(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol), min. 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

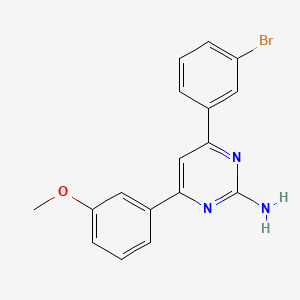

(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol), also known as DSDPM, is a chemical compound with a unique structure and properties. It is a chiral compound, meaning that it has two forms that are mirror images of each other, and it has been used in a variety of scientific research applications. It is a versatile compound with a wide range of applications, from laboratory experiments to medical research.

Wissenschaftliche Forschungsanwendungen

Photoinduced Electron Transfer

A study explored the reactivity of radical cations of 6,6-diphenyl-1,4-dioxaspiro[4.5]decane, a related compound, when generated by photosensitized irradiation. This research demonstrates the potential use of such compounds in the study of electron transfer reactions, with 6,6-diphenyl-1,4-dioxaspiro[4.5]decane showing reactivity under these conditions (Arnold, Lamont, & Perrott, 1991).

Synthesis of Enantiomerically Pure Spiroacetals

The synthesis of enantiomerically pure dioxaspiro[4.5]decane derivatives has been described, demonstrating the compound's relevance in the field of organic chemistry for synthesizing spiroacetals. This research is important for understanding the synthesis and potential applications of such compounds in various chemical processes (Schwartz, Hayes, Kitching, & De Voss, 2005).

Sensitizers in Photoinduced Reactions

Another study focused on the use of 6,6-diphenyl-1,4-dioxaspiro[4.5]decane in photosensitized electron transfer reactions. This research highlighted the importance of such compounds as sensitizers in photoinduced reactions, which can be crucial in understanding and developing photochemical processes (Suzuki et al., 1997).

Phase Equilibria in Protected Glycerol Systems

Research on 1,4-dioxaspiro[4.5]decane-2-methanol, a related compound, provides insights into the solubility and phase equilibria in systems involving such spiro compounds. This work is significant for designing future chemical processes involving spiroacetals in various solvents (Melo, Rodrigues, Bogel-Łukasik, & Bogel-Łukasik, 2012).

Insect Pheromones and Spiroacetals

The role of spiroacetals in insect secretions and pheromones, including 1,6-dioxaspiro[4.5]decanes, is a notable area of research. This study provides valuable information on the natural occurrence and significance of such compounds in biological systems (Francke & Kitching, 2001).

Eigenschaften

IUPAC Name |

[(2R,3R)-3-[hydroxy(diphenyl)methyl]-1,4-dioxaspiro[4.5]decan-2-yl]-diphenylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34O4/c35-33(26-16-6-1-7-17-26,27-18-8-2-9-19-27)30-31(38-32(37-30)24-14-5-15-25-32)34(36,28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-4,6-13,16-23,30-31,35-36H,5,14-15,24-25H2/t30-,31-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEYEENPZZLVAX-FIRIVFDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC(C(O2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)O[C@H]([C@@H](O2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r,r)-(-)-2,3-Bis(diphenylhydroxymethyl)-1,4-dioxaspiro[4.5]decane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.